3-Methoxyisonicotinic acid

CAS No.: 654663-32-8

Cat. No.: VC2617665

Molecular Formula: C7H7NO3

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 654663-32-8 |

|---|---|

| Molecular Formula | C7H7NO3 |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 3-methoxypyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H7NO3/c1-11-6-4-8-3-2-5(6)7(9)10/h2-4H,1H3,(H,9,10) |

| Standard InChI Key | BPFAUAVGNNFDID-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CN=C1)C(=O)O |

| Canonical SMILES | COC1=C(C=CN=C1)C(=O)O |

Introduction

Chemical Properties

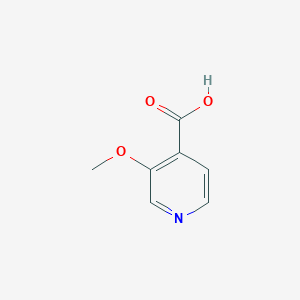

3-Methoxyisonicotinic acid has the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol. The structure consists of a pyridine ring with a carboxylic acid group at the 4-position and a methoxy group at the 3-position. The SMILES notation for this compound is COc1cnccc1C(=O)O, which represents its chemical structure in a linear format that can be interpreted by chemical software applications .

Table 1: Basic Chemical Properties of 3-Methoxyisonicotinic acid

| Property | Value |

|---|---|

| CAS Number | 654663-32-8 |

| Molecular Formula | C7H7NO3 |

| Molecular Weight | 153.14 g/mol |

| Appearance | White to off-white crystalline solid |

| SMILES | COc1cnccc1C(=O)O |

Table 2: Computational Chemistry Data for 3-Methoxyisonicotinic acid

| Property | Value |

|---|---|

| TPSA (Topological Polar Surface Area) | 59.42 |

| LogP (Octanol-Water Partition Coefficient) | 0.7884 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

These computational chemistry data provide insights into the physicochemical properties of the compound, which are important for understanding its behavior in biological systems and its potential applications in drug development . The moderate LogP value (0.7884) suggests a balanced hydrophilic-lipophilic character, which could contribute to its bioavailability and influence its distribution in biological systems. The presence of both hydrogen bond donors and acceptors enables the molecule to form interactions with various biological targets, potentially contributing to its observed biological activities.

Biological Activities

3-Methoxyisonicotinic acid exhibits a range of biological activities, making it a compound of interest for various biomedical applications. These activities highlight its potential value in research and therapeutic development.

Antioxidant Properties

3-Methoxyisonicotinic acid has demonstrated significant antioxidant activity. It shows notable scavenging activity against the radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), indicating its potential as a free radical scavenger . This property suggests that the compound may have applications in preventing oxidative stress-related conditions and protecting cells from damage caused by reactive oxygen species. The antioxidant capacity of 3-Methoxyisonicotinic acid may be attributed to its chemical structure, which allows it to donate electrons or hydrogen atoms to neutralize free radicals.

Inhibition of Lipid Peroxidation

In vitro studies have shown that 3-Methoxyisonicotinic acid can inhibit lipid peroxidation . Lipid peroxidation is a process where free radicals react with lipids, leading to cellular damage and potentially contributing to various pathological conditions, including inflammation and age-related diseases. The inhibition of this process by 3-Methoxyisonicotinic acid further supports its antioxidant properties and potential protective effects. This activity could be particularly relevant in contexts where oxidative damage to lipids plays a significant role in disease progression.

Tuberculostatic Effects

Interestingly, 3-Methoxyisonicotinic acid has been found to exhibit tuberculostatic effects in vivo . This suggests that the compound may have potential as an anti-tuberculosis agent, although further research is needed to fully elucidate its mechanism of action, efficacy, and safety profile. The tuberculostatic effect may be related to the compound's structural similarity to isonicotinic acid, which is a component of the anti-tuberculosis drug isoniazid . This activity represents a particularly promising area for further investigation, given the global health burden of tuberculosis and the increasing prevalence of drug-resistant strains.

Table 3: Biological Activities of 3-Methoxyisonicotinic acid

Applications

The primary application of 3-Methoxyisonicotinic acid is in research, particularly in proteomics studies . Its unique structure and biological activities make it a valuable tool for investigating various biochemical processes. Additionally, its antioxidant and tuberculostatic properties suggest potential applications in the development of therapeutic agents.

Research Applications

3-Methoxyisonicotinic acid serves as a useful compound in various research settings, including:

-

Proteomics research, where it can be used to study protein interactions and functions.

-

Antioxidant research, investigating its free radical scavenging properties and mechanisms.

-

Tuberculosis research, exploring its potential as an anti-tuberculosis agent and its mechanisms of action against Mycobacterium tuberculosis.

-

Structure-activity relationship studies, examining how modifications to its structure affect its biological activities.

In these research contexts, 3-Methoxyisonicotinic acid can serve as both a tool compound and a lead structure for the development of more potent or selective compounds with desired activities.

Comparison with Similar Compounds

3-Methoxyisonicotinic acid shares structural similarities with several other compounds, including other derivatives of isonicotinic acid. The presence of the methoxy group at the 3-position confers unique properties to the compound, distinguishing it from its structural analogs.

Comparison with Isonicotinic Acid

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is the parent compound of 3-Methoxyisonicotinic acid. It lacks the methoxy group present in 3-Methoxyisonicotinic acid, which results in different physical, chemical, and biological properties.

Isonicotinic acid itself is a white to off-white crystalline solid with the molecular formula C6H5NO2 and a molecular weight of 123.11 g/mol . It is used in the synthesis of various pharmaceuticals, particularly derivatives like isoniazid, which is a first-line anti-tuberculosis drug . The addition of the methoxy group in 3-Methoxyisonicotinic acid likely influences its interactions with biological targets, potentially enhancing certain activities or conferring new ones relative to the parent compound.

Comparison with Other Isonicotinic Acid Derivatives

Several other derivatives of isonicotinic acid have been studied for their biological activities. These include:

-

Isoniazid (isonicotinic acid hydrazide), a first-line anti-tuberculosis drug that inhibits mycolic acid synthesis.

-

Iproniazid, an antidepressant and monoamine oxidase inhibitor that was derived from isoniazid.

-

Ethionamide, a second-line anti-tuberculosis drug with a mechanism of action similar to isoniazid.

The specific modifications to the isonicotinic acid structure, such as the addition of a methoxy group at the 3-position in 3-Methoxyisonicotinic acid, can significantly alter the compound's properties and activities. These structure-activity relationships provide valuable insights for drug design and optimization.

Table 4: Comparison of 3-Methoxyisonicotinic acid with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| 3-Methoxyisonicotinic acid | C7H7NO3 | 153.14 | Contains a methoxy group at the 3-position |

| Isonicotinic acid | C6H5NO2 | 123.11 | Lacks the methoxy group |

| Isoniazid | C6H7N3O | 137.14 | Contains a hydrazide group instead of a carboxylic acid |

| Ethionamide | C8H10N2S | 166.24 | Contains a thioamide group and an ethyl group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume